molecular formula C8H6INO5 B12851123 2-Iodo-4-methoxy-5-nitrobenzoic acid

2-Iodo-4-methoxy-5-nitrobenzoic acid

Cat. No.: B12851123
M. Wt: 323.04 g/mol
InChI Key: NANPPQLJEWYERS-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by an iodine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position. Its molecular formula is C₈H₆INO₅, with a molecular weight of 323.04 g/mol (calculated). The compound’s structural features—iodine (a heavy halogen), methoxy (electron-donating), nitro (electron-withdrawing), and carboxylic acid (ionizable) groups—impart unique physicochemical and reactivity profiles.

Properties

Molecular Formula

C8H6INO5

Molecular Weight

323.04 g/mol

IUPAC Name

2-iodo-4-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

NANPPQLJEWYERS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Key Observations :

  • Iodo vs.
  • Carboxylic Acid Group : This group differentiates the target compound from anisole derivatives (e.g., 2-iodo-5-nitroanisole), enabling salt formation and improved aqueous solubility in basic conditions .
  • Nitro Group Position : The 5-nitro substituent deactivates the aromatic ring, directing electrophilic substitutions to specific positions, unlike 3-nitro isomers .
2.2 Physicochemical Properties
  • Melting Point : Benzoic acid derivatives generally exhibit higher melting points than their ether counterparts due to hydrogen bonding. For example:
    • 4-Methoxy-3-nitrobenzoic acid: 191–194°C
    • 4-Iodoanisole (ether analog): 48–51°C

      The target compound is expected to have a melting point >150°C, similar to other nitrobenzoic acids.
  • Solubility: The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous bases) compared to non-acidic analogs like 2-iodo-5-nitroanisole, which is more soluble in organic solvents .

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